molecular formula C8H11ClN2O2 B1405148 Methyl 2-(aminomethyl)nicotinate hydrochloride CAS No. 151509-01-2

Methyl 2-(aminomethyl)nicotinate hydrochloride

Cat. No. B1405148
M. Wt: 202.64 g/mol
InChI Key: YJQDCBSPMOIYHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-(aminomethyl)nicotinate hydrochloride” is a chemical compound with the molecular formula C8H11ClN2O2 . It is also known by other names such as “methyl 2-(aminomethyl)pyridine-3-carboxylate;hydrochloride” and "methyl 2-(aminomethyl)nicotinate HCl" .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(aminomethyl)nicotinate hydrochloride” is represented by the InChI string: InChI=1S/C8H10N2O2.ClH/c1-12-8(11)6-3-2-4-10-7(6)5-9;/h2-4H,5,9H2,1H3;1H . The Canonical SMILES representation is COC(=O)C1=C(N=CC=C1)CN.Cl .


Physical And Chemical Properties Analysis

“Methyl 2-(aminomethyl)nicotinate hydrochloride” has a molecular weight of 202.64 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 202.0509053 g/mol . The topological polar surface area is 65.2 Ų . It has a heavy atom count of 13 . The compound is covalently bonded and consists of 2 units .

Scientific Research Applications

Methyl 2-(aminomethyl)nicotinate hydrochloride: A Comprehensive Analysis

Pharmaceutical Research: Methyl 2-(aminomethyl)nicotinate hydrochloride, as a derivative of nicotinic acid, may be explored for its potential pharmaceutical applications. Nicotinic acid derivatives have been studied for their anti-inflammatory and analgesic properties, suggesting possible research into pain management and inflammatory conditions .

Biochemical Studies: This compound could be used in biochemical research due to its structural similarity to nicotinic acid, which is a precursor to NADPH. NADPH is essential for redox reactions in anabolism, indicating a role in studies related to metabolism and energy production .

Antioxidant Properties: Research into the antioxidant activity of nicotinic acid derivatives could extend to Methyl 2-(aminomethyl)nicotinate hydrochloride. Antioxidants are crucial in combating oxidative stress, which has implications in aging and chronic diseases .

Therapeutic Applications: The therapeutic potential of nicotinic acid derivatives includes modulation of lipid levels and cardiovascular health. Investigating this compound’s effects on lipid metabolism and heart disease could be a significant area of study .

Cosmetic Industry: Nicotinic acid derivatives have applications in the cosmetic industry, particularly in skincare products for their anti-aging effects. Research into Methyl 2-(aminomethyl)nicotinate hydrochloride could explore its use in cosmetic formulations .

Antibacterial Research: Given the antibacterial properties of some nicotine derivatives, this compound might be researched for its efficacy against bacterial infections and biofilm formation, contributing to the development of new antibiotics .

Vitamin B3 Analog Studies: As an analog of vitamin B3 (nicotinamide), Methyl 2-(aminomethyl)nicotinate hydrochloride could be studied for its role in vitamin B3 deficiency treatments and related metabolic disorders .

Neurological Research: Nicotinic acid derivatives impact neurological functions through their involvement in the synthesis of neurotransmitters. This compound could be investigated for its potential effects on cognitive health and neurodegenerative diseases .

Safety And Hazards

“Methyl 2-(aminomethyl)nicotinate hydrochloride” is considered hazardous . It has a GHS07 signal word of “Warning” and hazard statements of H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, P305+P351+P338 .

properties

IUPAC Name

methyl 2-(aminomethyl)pyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-12-8(11)6-3-2-4-10-7(6)5-9;/h2-4H,5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQDCBSPMOIYHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(aminomethyl)nicotinate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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